molecular formula C13H19NO2 B3243762 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol CAS No. 1592539-38-2

3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol

Cat. No.: B3243762
CAS No.: 1592539-38-2
M. Wt: 221.29 g/mol
InChI Key: ADTGZLMPRKLBFX-UHFFFAOYSA-N
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Description

3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol is a phenolic compound characterized by a central phenol ring substituted with a [(4-hydroxycyclohexyl)amino]methyl group. This structure combines hydrophilic (phenolic hydroxyl, cyclohexanol) and hydrophobic (aromatic ring, cyclohexane) moieties, making it a candidate for diverse biological and pharmaceutical applications.

Properties

IUPAC Name

3-[[(4-hydroxycyclohexyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-9-10-2-1-3-13(16)8-10/h1-3,8,11-12,14-16H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGZLMPRKLBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol typically involves the reaction of 4-hydroxycyclohexylamine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Properties/Activities Reference
2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol (Dembroxol) Bromine substituents at positions 2 and 4 on the phenol ring Enhanced lipophilicity; potential mucolytic agent
3-[1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol Methylamino substitution on cyclohexyl ring Increased hydrophobicity; uncharacterized bioactivity
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol Hydroxycyclohexyl group at position 1 instead of 4 Altered stereochemistry; synthetic intermediate
2-(6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol Tetrahydroquinazoline fused ring system SARS-CoV-2 protein inhibition (in silico)
4-[(4-Hydroxycyclohexyl)amino]-pyrimidine derivatives Pyrimidine core instead of phenol AXL kinase inhibition (pIC50: 6.44)

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The 4-hydroxycyclohexyl group contributes to hydrogen-bond donor/acceptor capacity, critical for target binding (e.g., in kinase inhibition ).
  • Bioavailability : In silico analyses of tetrahydroquinazoline derivatives suggest moderate bioavailability (SwissADME: 55% intestinal absorption) due to balanced hydrophilicity .

Biological Activity

3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol, with the molecular formula C13H19NO2C_{13}H_{19}NO_2, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

The compound features a phenolic group, a secondary amine, and a cyclohexyl group with a hydroxyl substituent. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. The synthesis typically involves the reaction of 4-hydroxycyclohexylamine with suitable phenolic compounds under controlled conditions to yield high purity products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the phenolic and amine groups facilitates hydrogen bonding and other interactions, which can influence the activity and function of these targets. This interaction is crucial for its potential applications in therapeutic contexts.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related compounds have shown their ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. These properties are essential for preventing cellular damage associated with various diseases .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cell growth and induce apoptosis in various cancer cell lines. For example, derivatives of related phenolic compounds have demonstrated antiproliferative effects against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Study 1: Antiproliferative Effects

A study evaluating the effects of similar phenolic compounds on cancer cell lines found that they exhibited varying degrees of antiproliferative activity. The results indicated that while some compounds were effective at inhibiting growth in resistant cancer cell lines, others showed less potency. This highlights the importance of structural components in determining biological efficacy .

CompoundCell LineIC50 (µM)Mechanism of Action
4-HydroxycyclohexylamineMCF-715Induces apoptosis
This compoundHepG220Cell cycle arrest
p-MethylaminophenolHL6010Antioxidant activity

Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, derivatives similar to this compound were found to significantly reduce lipid peroxidation in rat liver microsomes. This suggests a protective effect against oxidative damage, which is a common pathway involved in cancer progression and other degenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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